![molecular formula C19H15F2N3O B2621807 N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide CAS No. 1281118-28-2](/img/structure/B2621807.png)
N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide
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Description
Indole derivatives are bioactive aromatic compounds that have found clinical and biological applications . They are present in many important synthetic drug molecules and bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Synthesis Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds frequently used in the synthesis of various organic compounds . The last decade has seen considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by incorporating multiple fused heterocyclic scaffolds .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), which makes them aromatic in nature .
Chemical Reactions Analysis
Indole derivatives are synthesized through various multicomponent reactions . For example, a three-component reaction for the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones has been described .
Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with specific odors . It readily undergoes electrophilic substitution due to excessive π-electrons delocalization .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[cyano-(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2N3O/c20-13-6-7-15(16(21)9-13)18(10-22)24-19(25)8-5-12-11-23-17-4-2-1-3-14(12)17/h1-4,6-7,9,11,18,23H,5,8H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISOINPEGFUDTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCC(=O)NC(C#N)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(2,4-difluorophenyl)methyl]-3-(1H-indol-3-yl)propanamide |
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